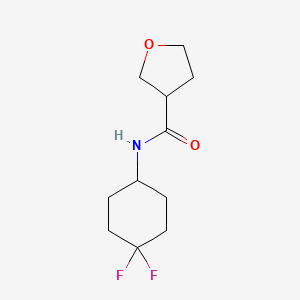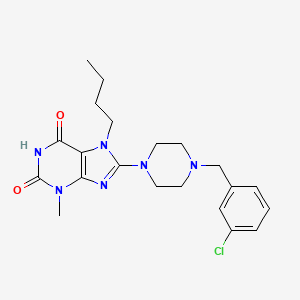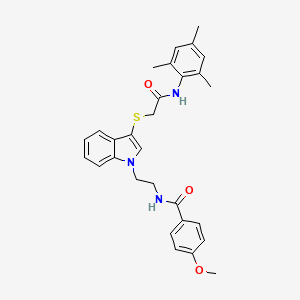
N-(2-(3-((2-(メシチルアミノ)-2-オキソエチル)チオ)-1H-インドール-1-イル)エチル)-4-メトキシベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" is a complex organic molecule often explored for its potential in various scientific fields
科学的研究の応用
The compound "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" finds applications in multiple fields, including:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Investigated for its role in biological processes and potential as a bioactive molecule.
Medicine: : Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: : Utilized in the development of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" generally involves multiple steps, starting from readily available starting materials. The typical synthetic route includes:
Formation of the Indole Ring: : Indole can be synthesized through methods like the Fischer indole synthesis, which involves the cyclization of phenylhydrazine and an aldehyde or ketone.
Introduction of the Thio Group: : The thiolation of the indole ring can be achieved using thiols and suitable catalysts to form the 3-thioindole derivative.
Acylation: : The introduction of the mesitylamino and benzamide groups typically involves acylation reactions. For example, the addition of a mesitylamino group to the indole ring can be achieved through nucleophilic substitution reactions using mesitylamine and acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. The process might include:
High-Throughput Screening: : Automation and parallel synthesis techniques to optimize reaction conditions.
Catalysis: : Use of specific catalysts to enhance reaction rates and selectivity.
Purification: : Advanced techniques like crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Reductive reactions might include the use of hydrogen gas and a palladium catalyst, converting nitro groups to amines or reducing carbonyl compounds to alcohols.
Substitution: : The aromatic ring of the compound is prone to electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions Used
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Electrophilic Reagents: : Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, alcohols.
Substitution Products: : Nitro derivatives, halogenated compounds.
作用機序
The precise mechanism of action for this compound can vary depending on its application:
Molecular Targets: : It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: : The compound could modulate biochemical pathways, such as those involved in cell signaling or metabolic processes.
類似化合物との比較
Compared to other indole derivatives, "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" stands out due to its unique structural features, such as the mesitylamino group and thioindole moiety.
Similar Compounds
Indole-3-acetic acid: : A known plant growth hormone.
Tryptophan: : An essential amino acid with an indole ring.
Serotonin: : A neurotransmitter derived from tryptophan.
These similarities can highlight the potential biochemical significance of "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" and guide further research.
特性
IUPAC Name |
4-methoxy-N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-19-15-20(2)28(21(3)16-19)31-27(33)18-36-26-17-32(25-8-6-5-7-24(25)26)14-13-30-29(34)22-9-11-23(35-4)12-10-22/h5-12,15-17H,13-14,18H2,1-4H3,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCRCHOIBLITAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
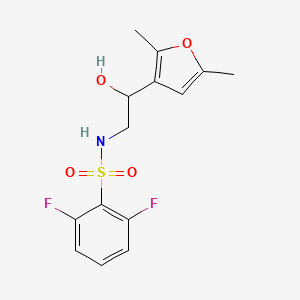
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2464862.png)
![N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide](/img/structure/B2464864.png)

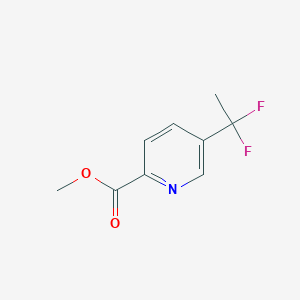
![2-phenyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}ethane-1-sulfonamide](/img/structure/B2464869.png)
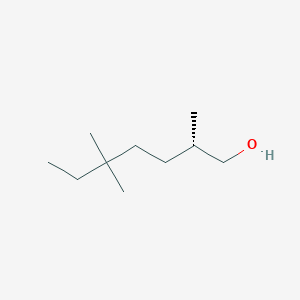
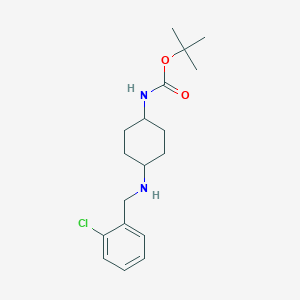
![2-(4-fluorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2464872.png)
![N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2464873.png)
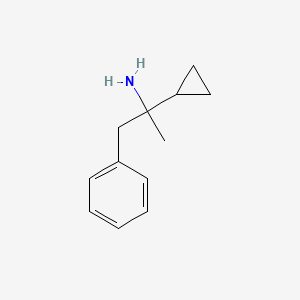
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B2464875.png)
